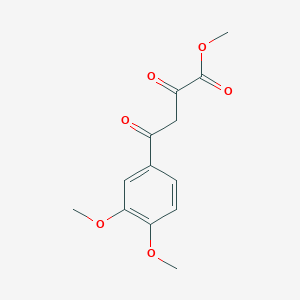

Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate

Description

Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70311-75-0) is a β-diketo ester characterized by a central butanoate backbone substituted with two ketone groups at positions 2 and 4, a methyl ester at position 1, and a 3,4-dimethoxyphenyl group at position 2. Its molecular formula is C₁₃H₁₄O₆, with a molecular weight of 278.25 g/mol . The compound is synthesized via esterification of the corresponding carboxylic acid using methanol and sulfuric acid under reflux conditions, a method analogous to the preparation of related esters such as methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) .

The 3,4-dimethoxyphenyl substituent contributes electron-donating methoxy groups, enhancing the compound’s solubility in polar solvents and influencing its reactivity in nucleophilic additions or cyclization reactions. This structural motif is common in intermediates for pharmaceuticals, agrochemicals, and organic materials due to its ability to stabilize conjugated systems .

Properties

IUPAC Name |

methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-17-11-5-4-8(6-12(11)18-2)9(14)7-10(15)13(16)19-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCXDAYQOSEQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC(=O)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,4-dimethoxyphenyl is coupled with a halogenated 2,4-dioxobutanoate ester in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign catalysts and solvents is also a key consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or acid catalyst to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or hydroxyl derivatives.

Substitution: Various substituted esters or phenyl derivatives.

Scientific Research Applications

Chemistry

Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate serves as an intermediate in the synthesis of complex organic molecules. It is utilized as a building block for the preparation of various derivatives that can be further explored for their chemical properties and reactivities.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Staphylococcus aureus, which is more potent than standard antibiotics like ampicillin.

| Bacterial Strain | MIC (mg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 0.015 | More potent |

| Escherichia coli | 0.030 | Comparable |

| Bacillus cereus | 0.008 | Significantly more potent |

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines, with an IC50 value of approximately 25 µM. This effect is attributed to its ability to modulate cell cycle progression and inhibit tumor growth.

Antimicrobial Efficacy

In a study comparing various compounds for antimicrobial activity, this compound was found to be significantly effective against multiple bacterial strains. The research highlighted its potential as an alternative treatment option in combating antibiotic-resistant bacteria.

Anticancer Research

A notable case study involved treating human cancer cell lines with this compound. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound could serve as a lead candidate for developing anticancer therapies.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target involved. Studies often focus on understanding the binding interactions and the resulting biochemical changes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |

|---|---|---|---|---|---|

| Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | 3,4-di-OCH₃ | C₁₃H₁₄O₆ | 278.25 | 70311-75-0 | 95% |

| Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | 3,4-di-Cl | C₁₁H₈Cl₂O₄ | 275.09 | 374679-63-7 | 97% |

| Methyl 4-(2-furyl)-2,4-dioxobutanoate | 2-furyl | C₉H₈O₅ | 196.16 | 374063-90-8 | 95% |

| Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | 2-thienyl | C₉H₈O₄S | 212.22 | - | - |

Key Findings :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl derivative exhibits higher solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to the dichlorophenyl analog, which is more lipophilic due to chlorine’s electron-withdrawing nature .

- Heterocyclic Substitutions : Replacing the phenyl group with furan or thiophene () introduces aromatic heterocycles, altering electronic properties. The furyl analog (C₉H₈O₅) has a lower molecular weight and reduced steric hindrance, favoring reactions requiring planar transition states .

Ester Group Modifications

Table 2: Ester Group Influence on Physicochemical Properties

| Compound Name | Ester Group | Molecular Formula | Boiling Point (°C) | Reactivity Profile |

|---|---|---|---|---|

| This compound | Methyl | C₁₃H₁₄O₆ | Not reported | Faster hydrolysis in basic conditions |

| Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Ethyl | C₁₃H₁₄O₅ | Not reported | Slower enzymatic cleavage |

| Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | Ethyl | C₁₅H₁₈O₆ | Not reported | Enhanced metabolic stability |

Key Findings :

- Hydrolysis Rates : Methyl esters hydrolyze faster under basic conditions compared to ethyl esters due to lower steric hindrance .

- Metabolic Stability : Ethyl esters (e.g., CAS 70909-46-5) are more resistant to esterase activity, making them preferable in prodrug design .

Functional Group Variations

Table 3: Ketone Group Modifications

| Compound Name | Ketone Positions | Reactivity | Applications |

|---|---|---|---|

| This compound | 2,4-dioxo | High reactivity in aldol condensations | Intermediate for flavonoids |

| Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate | 4-oxo | Selective reactivity at single ketone | Synthesis of γ-lactones |

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H14O6

- Molecular Weight : 266.25 g/mol

The compound features a dioxobutanoate backbone with a methoxy-substituted phenyl group, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Dioxobutanoate : The reaction of malonic acid derivatives with appropriate aldehydes leads to the formation of the dioxobutanoate structure.

- Alkylation : Methylation of the carboxylic acid group can be achieved using methyl iodide in the presence of a base like sodium hydride.

- Purification : The product is purified through recrystallization or chromatography techniques.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG-2) cancer cells. The IC50 values indicate significant growth inhibition at micromolar concentrations .

- Mechanism of Action : The compound induces apoptosis in cancer cells through DNA damage and modulation of apoptotic pathways. Specifically, it has been shown to cause double-strand breaks in DNA, leading to cell cycle arrest and subsequent apoptosis .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : The compound has been found to downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

- Mechanistic Insights : It appears to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Studies

- Study on HepG-2 Cells :

- In Vivo Studies :

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound intercalates into DNA strands leading to structural distortions and strand breaks.

- Enzyme Modulation : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.

Comparison with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (HepG-2) | ~1.0 |

| Methyl-3,5-diiodo-4-(methoxyphenoxy)benzoate (DIME) | Antitumor activity | <1.0 |

| Other dimethoxy phenyl derivatives | Various biological activities | Varies widely |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.